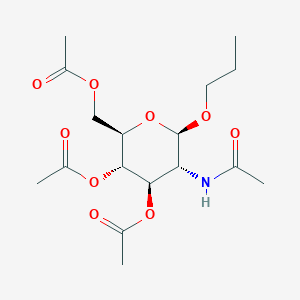
5-methoxy-2-methyl-1H-indole-3-carbonitrile
Descripción general
Descripción
5-Methoxy-2-methyl-1H-indole-3-carbonitrile is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are important molecules in cell biology and have various biologically vital properties . This compound is known for its applications in the synthesis of other complex molecules and its potential biological activities.
Métodos De Preparación
The synthesis of 5-methoxy-2-methyl-1H-indole-3-carbonitrile can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses hydrazine and an aldehyde or ketone under acidic conditions . Another method involves the condensation of 5-methoxyindole with a suitable nitrile source . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
5-Methoxy-2-methyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions: Palladium acetate is often used as a catalyst in arylation reactions, while iridium catalysts are used in reductive alkylation.
Major Products: The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Methoxy-2-methyl-1H-indole-3-carbonitrile has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-methoxy-2-methyl-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, indole derivatives can bind to multiple receptors with high affinity, influencing various biological processes . The exact molecular targets and pathways depend on the specific derivative and its application.
Comparación Con Compuestos Similares
5-Methoxy-2-methyl-1H-indole-3-carbonitrile can be compared with other indole derivatives such as:
5-Methoxy-2-methylindole: Similar in structure but lacks the nitrile group, affecting its reactivity and applications.
5-Methoxy-2-methyl-3-indoleacetic acid: Contains an acetic acid group instead of a nitrile, leading to different biological activities and uses.
5-Methoxyindole-2-carboxylic acid: Another similar compound with a carboxylic acid group, used in different chemical reactions and applications.
These comparisons highlight the unique properties and applications of this compound, making it a valuable compound in various fields of research and industry.
Propiedades
IUPAC Name |
5-methoxy-2-methyl-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-7-10(6-12)9-5-8(14-2)3-4-11(9)13-7/h3-5,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFANMANNCRDQIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)OC)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20623856 | |
| Record name | 5-Methoxy-2-methyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
481668-37-5 | |
| Record name | 5-Methoxy-2-methyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20623856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: The crystal structure of 1-(2-fluorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-carbonitrile (C18H13FN2O2) has been determined to be orthorhombic, with the space group Pbca (no. 61). The unit cell dimensions are: a = 13.8082(4) Å, b = 9.7555(3) Å, c = 21.8116(7) Å. The unit cell volume is 2938.15(16) Å3, and it contains 8 molecules (Z = 8). []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-methyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1358319.png)










![7-Chloro-2-methylthieno[3,2-b]pyridine](/img/structure/B1358358.png)
![1-[4-(Trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B1358359.png)
